molecular formula C14H14N2O2 B3262247 Methyl 4-((pyridin-3-ylmethyl)amino)benzoate CAS No. 353235-71-9

Methyl 4-((pyridin-3-ylmethyl)amino)benzoate

Cat. No.: B3262247
CAS No.: 353235-71-9
M. Wt: 242.27 g/mol
InChI Key: RHSILZUEFDYKDN-UHFFFAOYSA-N
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Description

Methyl 4-((pyridin-3-ylmethyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and a pyridine moiety connected through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with pyridin-3-ylmethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((pyridin-3-ylmethyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-((pyridin-3-ylmethyl)amino)benzoic acid.

    Reduction: 4-((pyridin-3-ylmethyl)amino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((pyridin-3-ylmethyl)amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the pyridine moiety.

    Pyridin-3-ylmethylamine: Contains the pyridine moiety but lacks the benzoate ester group.

    Methyl 4-((pyridin-4-ylmethyl)amino)benzoate: Similar structure with a different position of the pyridine ring.

Uniqueness

Methyl 4-((pyridin-3-ylmethyl)amino)benzoate is unique due to the specific positioning of the pyridine moiety, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 4-((pyridin-3-ylmethyl)amino)benzoate is a synthetic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant data tables and findings from various studies.

Antitumor Activity

Preliminary studies indicate that this compound exhibits anticancer properties . Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. For instance, compounds that target specific receptors or enzymes involved in tumor growth have demonstrated significant cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The compound also shows antimicrobial activity , making it a candidate for further exploration in infectious disease treatment. Its effectiveness against bacterial strains suggests potential applications in developing new antibiotics or adjunct therapies for existing antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes comparisons with structurally related compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methyl 4-methylbenzoateC9H10O2Simple benzoate structureLacks pyridine moiety
Methyl 4-(pyridinyl)methylamineC11H12N2Contains pyridine but no benzoateMore basic character
Methyl 4-{[4-(pyridinyl)pyrimidinyl]amino}benzoateC18H16N4O2Similar structure with additional pyrimidinePotentially enhanced biological activity

The mechanism by which this compound exerts its biological effects remains under investigation. Initial hypotheses suggest that it may interact with specific molecular targets, such as enzymes or receptors involved in tumor growth or microbial resistance.

Case Studies

  • Antitumor Efficacy : In vitro studies have evaluated the cytotoxicity of this compound against various cancer cell lines, including breast and colon cancer cells. Results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting enhanced efficacy.
  • Antimicrobial Testing : A series of assays against Gram-positive and Gram-negative bacteria revealed that this compound exhibited notable inhibition zones, indicating effective antimicrobial properties.

Conclusion and Future Directions

This compound presents promising biological activities, particularly in anticancer and antimicrobial domains. Further research is necessary to elucidate its mechanisms of action, optimize its therapeutic potential, and evaluate its safety profile in vivo.

Properties

IUPAC Name

methyl 4-(pyridin-3-ylmethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)12-4-6-13(7-5-12)16-10-11-3-2-8-15-9-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSILZUEFDYKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Alternately, 3-pyridinecarboxaldehyde ((61.6 g, 0.575 moles, 1 eq) and methyl 4-aminobenzoate (1-03.87 g, 0.687 moles, 1.2 eq) with p-toluenesulfonic acid (2.19 g, 0.012 moles, 0.02 eq) were refluxed in methanol (25 volumes) for 2 hours. The reaction mixture was cooled to 0° C. and sodium borohydride (67.6 g, 1.787 moles, 3.5 eq) added slowly then it was allowed to warm to ambient overnight. The reaction was concentrated, dissolved with dichloromethane and washed with water then brine, and evaporated to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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